

# Early Adrenochrome and Psychosis Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early research conducted between the 1950s and 1970s on the relationship between **adrenochrome**, an oxidation product of adrenaline, and psychosis. The "**adrenochrome** hypothesis," championed by psychiatrists Abram Hoffer and Humphry Osmond, posited that this compound could be an endogenous neurotoxin responsible for the symptoms of schizophrenia.[1] While this theory is now largely considered refuted, the early studies represent a fascinating chapter in the history of biological psychiatry and psychopharmacology. This document summarizes the quantitative data from these early experiments, details the experimental protocols, and visualizes the proposed biochemical pathways and experimental workflows.

### **Quantitative Data from Early Adrenochrome Studies**

The early research on **adrenochrome** and psychosis was characterized by small-scale, often exploratory studies. The following tables consolidate the available quantitative data from key publications to facilitate comparison.



| Study                              | Year | Participants                                                 | Substance(<br>s) and<br>Dosages                   | Route of<br>Administrat<br>ion | Key<br>Quantitative<br>Findings                                                                                                                                          |
|------------------------------------|------|--------------------------------------------------------------|---------------------------------------------------|--------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Hoffer,<br>Osmond &<br>Smythies    | 1954 | 2 normal<br>volunteers                                       | Adrenochrom<br>e<br>(unspecified<br>"small dose") | Intramuscular                  | Production of "schizophreni c-like" symptoms, including perceptual changes and thought disturbances. No specific quantitative measures reported in initial publications. |
| Szatmari,<br>Hoffer &<br>Schneider | 1955 | Not specified<br>(epileptic<br>patients)                     | Adrenochrom<br>e (10 mg, 25<br>mg, 50 mg)         | Intravenous                    | Increased bilateral paroxysmal abnormalities on EEG in epileptic patients. 10 mg did not alter EEG in normal volunteers.                                                 |
| Schwartz, B.<br>E., et al.         | 1956 | 3 (2<br>schizophrenic<br>, 1 epileptic<br>with<br>psychosis) | Adrenochrom<br>e (50-75 mg)                       | Intravenous                    | One schizophrenic patient became catatonic; the other developed                                                                                                          |



|                            |      |                                         |                                   |               | body-image disturbances. The epileptic patient became more relaxed. High-voltage slow waves were observed in depth electrograms.            |
|----------------------------|------|-----------------------------------------|-----------------------------------|---------------|---------------------------------------------------------------------------------------------------------------------------------------------|
| Taubman, G.<br>& Jantz, H. | 1957 | Not specified<br>(normal<br>volunteers) | Adrenochrom<br>e<br>(unspecified) | Sublingual    | Reported "impressive" visual illusions of color and movement.                                                                               |
| Hoffer &<br>Osmond         | 1967 | Not specified                           | Adrenolutin<br>(unspecified)      | Not specified | Described as a hallucinogen causing more subtle changes than adrenochrom e, with fewer perceptual illusions and a tendency to flatten mood. |

Table 1: Summary of Quantitative Data from Early Human Studies on **Adrenochrome** and Psychosis.



## **Experimental Protocols**

The methodologies employed in these early studies were often described with less detail than is standard in modern research. However, key aspects of the experimental protocols can be reconstructed from the available literature.

#### **Synthesis and Preparation of Adrenochrome**

Early researchers faced challenges in obtaining stable, pure **adrenochrome**. The compound is notoriously unstable, readily polymerizing into melanin-like substances.[1] Hoffer and Osmond's research group, with the help of chemist Dr. R. Heacock, developed methods for synthesizing and stabilizing **adrenochrome** for experimental use. A common method involved the oxidation of adrenaline using an oxidizing agent like silver oxide.

### **Hoffer and Osmond's Self-Experimentation Protocol**

Much of the initial evidence for the psychotomimetic effects of **adrenochrome** came from self-experimentation by the researchers themselves.

- Subjects: Abram Hoffer and Humphry Osmond.
- Substance and Dosage: Crystalline adrenochrome, with dosages that were often not precisely quantified in initial reports but were described as "small."
- Administration: Intramuscular injection.
- Data Collection: Subjective reports of perceptual changes, thought disturbances, and mood alterations were meticulously recorded. These descriptions were then compared to the symptoms reported by schizophrenic patients.

# Szatmari, Hoffer, and Schneider's EEG Study Protocol (1955)

This study aimed to objectively measure the effects of adrenochrome on brain activity.

 Subjects: A group of epileptic patients and a control group of normal volunteers. The exact number of participants is not clearly stated in readily available summaries.



- Substance and Dosage: Adrenochrome was administered in doses of 10 mg, 25 mg, and 50 mg.
- Administration: Intravenous injection.
- Data Collection: Electroencephalography (EEG) was used to record brain wave patterns before and after the administration of **adrenochrome**. The primary outcome measure was the change in paroxysmal abnormalities.

# Schwartz et al.'s Depth Electrography Study Protocol (1956)

This study investigated the effects of **adrenochrome** on deeper brain structures.

- Subjects: Two patients with chronic schizophrenia and one patient with psychosis associated with epilepsy.
- Substance and Dosage: Adrenochrome was administered in doses ranging from 50 to 75 mg.
- · Administration: Intravenous injection.
- Data Collection: Depth electrograms were recorded to measure electrical activity in specific brain regions. Clinical observations of behavioral changes were also documented.

# Signaling Pathways and Experimental Workflows

The **adrenochrome** hypothesis was rooted in a proposed biochemical pathway for the formation and metabolism of this compound. The following diagrams, created using the DOT language, visualize these concepts and the typical workflow of the early experiments.

#### The Adrenochrome Hypothesis of Schizophrenia

Click to download full resolution via product page

# **Experimental Workflow for Human Studies**



Click to download full resolution via product page

### **Proposed Metabolic Pathway of Adrenaline**

Click to download full resolution via product page

#### Conclusion

The early research on **adrenochrome** and psychosis, while methodologically limited by modern standards, was a pioneering effort to identify a biochemical basis for schizophrenia. The work of Hoffer, Osmond, and their colleagues spurred further investigation into the neurochemistry of mental illness. Although the **adrenochrome** hypothesis has been largely superseded by other theories, such as the dopamine hypothesis, the foundational studies laid the groundwork for future research in psychopharmacology and the biological investigation of psychiatric disorders. The data and protocols summarized here provide a valuable historical perspective for researchers in the field of drug development and neuroscience.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Adrenochrome Wikipedia [en.wikipedia.org]
- 2. The Adrenochrome Hypothesis and Psychiatry A. Hoffer, M.D. Ph.D. and H. Osmond, M.D. [orthomolecular.org]
- To cite this document: BenchChem. [Early Adrenochrome and Psychosis Research: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10763062#early-studies-on-adrenochrome-and-psychosis]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com